![molecular formula C19H30N4O3 B5660466 2-(2-methoxyethyl)-9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5660466.png)
2-(2-methoxyethyl)-9-[3-(4-methyl-1H-pyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one
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Overview
Description
Spiro compounds, such as diazaspiro[5.5]undecane derivatives, have garnered interest in chemical research due to their unique structures and potential biological activities. The compound belongs to this class, suggesting its synthesis and investigation could provide insights into novel chemical entities with unique properties and potential applications.
Synthesis Analysis
The synthesis of diazaspiro[5.5]undecane derivatives often involves key steps like Michael addition or spirocyclization. For example, Yang et al. (2008) describe a practical and divergent synthesis approach for 1- and 5-substituted 3,9-diazaspiro[5.5]undecanes, highlighting the versatility of synthesis methods in accessing variously substituted spiro compounds (Yang et al., 2008).
Molecular Structure Analysis
The molecular structure of spiro compounds is characterized by their spirocyclic framework, which often influences their physical and chemical properties. X-ray diffraction analysis plays a crucial role in determining these structures with precision, as demonstrated by Kumarasinghe et al. (2009), who elucidated the structure of a related pyrazole-containing spiro compound (Kumarasinghe et al., 2009).
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives can vary significantly based on their functional groups. The presence of reactive sites, such as amines or esters, can lead to a wide range of chemical transformations, enabling the synthesis of complex molecules with potential biological activity.
Physical Properties Analysis
The physical properties of such compounds, including melting points, solubility, and crystalline structure, are crucial for their characterization and application. Techniques like single-crystal X-ray diffraction provide insights into the molecular and crystal structure, facilitating the understanding of their physical behavior (Kirillov et al., 2010).
properties
IUPAC Name |
2-(2-methoxyethyl)-9-[3-(4-methylpyrazol-1-yl)propanoyl]-2,9-diazaspiro[5.5]undecan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O3/c1-16-13-20-23(14-16)8-4-18(25)21-9-6-19(7-10-21)5-3-17(24)22(15-19)11-12-26-2/h13-14H,3-12,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBZDQQOIPNUNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCC(=O)N2CCC3(CCC(=O)N(C3)CCOC)CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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